molecular formula C19H17N7O3S B2900628 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1334375-65-3

2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide

Cat. No.: B2900628
CAS No.: 1334375-65-3
M. Wt: 423.45
InChI Key: PDXXHGSLXPGSFB-UHFFFAOYSA-N
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Description

The compound 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a bis-pyridazinone derivative featuring two pyridazin-3-one cores linked via an ethylacetamide bridge. Key structural attributes include:

  • Pyridazinone moieties: Both rings are substituted at the 3-position with heterocyclic groups: a 1H-pyrazol-1-yl group on one ring and a thiophen-2-yl group on the other.

Pyridazinones are recognized for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects, as highlighted in . The inclusion of pyrazole (a nitrogen-rich heterocycle) and thiophen (a sulfur-containing aromatic ring) may modulate electronic properties, solubility, and target affinity.

Properties

IUPAC Name

2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7O3S/c27-17(13-26-19(29)7-5-16(23-26)24-10-2-8-21-24)20-9-11-25-18(28)6-4-14(22-25)15-3-1-12-30-15/h1-8,10,12H,9,11,13H2,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXXHGSLXPGSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN(C(=O)C=C2)CC(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.

Structural Characteristics

The molecular formula of the compound is C19H16N8O4C_{19}H_{16}N_{8}O_{4}, and it features a unique arrangement of heterocycles, specifically a pyridazine ring and pyrazole moiety. These structural components are known for their significant biological activities, particularly in anti-inflammatory and anticancer contexts.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a variety of biological activities:

  • Anti-inflammatory : Compounds derived from pyridazine and pyrazole have shown efficacy in inhibiting inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .
  • Antitumor : Several derivatives have demonstrated the ability to inhibit cancer cell proliferation. For instance, molecular docking studies suggest that these compounds may interact with key enzymes involved in tumor growth and metastasis .

The mechanism of action for this compound likely involves its interaction with specific biological targets, including:

  • Enzymes involved in inflammatory responses : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators .
  • Kinases and receptors : Similar compounds have been shown to bind to receptor interacting proteins, potentially blocking pathways that lead to tumor necrosis factor-dependent cellular responses .

In Vitro Studies

In vitro studies have been conducted to evaluate the compound's efficacy against various cancer cell lines. For example, derivatives similar to this compound were tested against Mycobacterium tuberculosis and demonstrated significant activity with IC50 values ranging from 1.35 to 2.18 μM . Additionally, cytotoxicity tests on human embryonic kidney cells indicated that these compounds are nontoxic at effective doses, suggesting a favorable safety profile for further development .

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinities of the compound with target proteins. Preliminary results indicate strong interactions with COX enzymes, which could be crucial for its anti-inflammatory properties. The binding energy calculations suggest that modifications to the structure could enhance its activity against specific targets while minimizing off-target effects .

Data Table: Biological Activity Summary

Activity Type Description Reference
Anti-inflammatoryInhibition of COX enzymes; potential for treating arthritis
AntitumorInhibition of cancer cell proliferation; effective against multiple cell lines
AntimicrobialActivity against Mycobacterium tuberculosis
CytotoxicityNontoxic to HEK-293 cells at effective doses

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related pyridazinone derivatives:

Compound Name / ID R1 Substituent R2 Substituent Molecular Formula Molecular Weight Key Features
Target Compound 1H-pyrazol-1-yl thiophen-2-yl Not explicitly provided ~452 (estimated) Dual pyridazinone cores; heterocyclic substituents; ethylacetamide linker.
N-(2-Fluorophenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1-yl]acetamide thiomorpholin-4-yl 2-fluorophenyl C16H18FN5O2S 375.41 Thiomorpholine (sulfur-containing cycle) enhances lipophilicity.
Compound 8a () 4-(methylthio)benzyl 4-bromophenyl C20H18BrN3O2S 444.34 Methylthio group improves membrane permeability; bromophenyl aids in X-ray studies.
2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1-yl)-N-(2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl)acetamide 1H-1,2,4-triazol-1-yl phenyl C20H18N8O3 418.4 Triazole substituent offers hydrogen-bonding potential; phenyl enhances aromatic interactions.

Research Implications and Gaps

  • Pharmacological Data: Specific activity data for the target compound are absent in the provided evidence.
  • Physicochemical Properties : Molecular weight and solubility estimates for the target compound (~452 g/mol) place it within the "drug-like" range, but experimental validation is needed.

Q & A

Q. What are the key synthetic pathways for this compound, and how are intermediates purified?

The synthesis involves multi-step reactions, including cyclization, nucleophilic substitution, and amide coupling. For example:

  • Step 1: Formation of the pyridazinone core via cyclization of diketones with hydrazines under reflux conditions .
  • Step 2: Introduction of thiophene/pyrazole substituents using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .
  • Step 3: Acetamide linkage via carbodiimide-mediated coupling (e.g., EDC/HOBt) . Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) is used to isolate intermediates and final products .

Q. Which spectroscopic techniques are critical for structural characterization?

  • 1H/13C NMR: Assigns proton environments and confirms substituent positions (e.g., pyridazine C=O at ~165 ppm) .
  • IR Spectroscopy: Identifies amide C=O stretches (~1680 cm⁻¹) and pyridazine N-H bends .
  • Mass Spectrometry (HRMS): Validates molecular weight (±2 ppm accuracy) .

Q. What preliminary biological assays are recommended for activity screening?

  • Enzyme Inhibition: Test against human leukocyte elastase (HLE) or cyclooxygenase-2 (COX-2) using fluorogenic substrates (e.g., MeOSuc-AAPV-AMC for HLE) .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Catalyst Screening: Use Pd(PPh3)4 for cross-coupling efficiency (>80% yield) .
  • Solvent Optimization: Replace DMF with acetonitrile to reduce side reactions in amide coupling .
  • Temperature Control: Lower reaction temperatures (0–5°C) during hydrazine cyclization to minimize decomposition .

Q. How do structural variations in analogous compounds affect biological activity?

Compound Substituent Biological Activity Key Finding
Target CompoundPyrazole, ThiopheneHLE inhibition (IC50 ~2 µM)Dual heterocyclic moieties enhance binding
N-(3-methoxyphenyl) analogMethoxyphenylCOX-2 inhibition (IC50 ~5 µM)Electron-donating groups improve affinity
Thiadiazole derivativeThiadiazoleAnticancer (IC50 ~10 µM vs. HepG2)Increased lipophilicity enhances uptake

Q. What computational strategies predict target binding modes?

  • Molecular Docking (AutoDock Vina): Simulate interactions with HLE active site (PDB: 1H1B). Prioritize poses with hydrogen bonds to Ser195 and His57 .
  • MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. How to resolve contradictions in cytotoxicity data across similar analogs?

  • Meta-Analysis: Compare logP values (e.g., pyrazole analogs with logP >3 show higher membrane permeability) .
  • Off-Target Profiling: Use kinome-wide screening (e.g., KINOMEscan) to identify unintended kinase interactions .

Methodological Considerations

Q. How to design stability studies under physiological conditions?

  • pH Stability: Incubate the compound in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via HPLC (C18 column, λ=254 nm) .
  • Oxidative Stress: Expose to 0.1% H2O2 and analyze by LC-MS for peroxide adducts .

Q. What strategies validate synthetic reproducibility across labs?

  • Round-Robin Testing: Share protocols with collaborators; compare yields/purity via interlab HPLC analyses .
  • Robustness Testing: Vary reaction parameters (±10% reagent stoichiometry, ±5°C temperature) to assess sensitivity .

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